
4-(Phenylselanyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylselanyl)pentanoic acid is an organic compound characterized by the presence of a phenylselanyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylselanyl)pentanoic acid typically involves the reaction of phenylselenol with a suitable pentanoic acid derivative.
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the addition of the phenylselanyl group to the pentanoic acid backbone .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Phenylselanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to phenylselenide.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Phenylselanyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an antioxidant and its role in modulating oxidative stress.
Mecanismo De Acción
The mechanism of action of 4-(Phenylselanyl)pentanoic acid involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular oxidative states. This compound can also form transient species that interact with biological molecules, affecting pathways related to oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
- 5-(Phenylselanyl)pentanoic acid
- 5-(Benzylselanyl)pentanoic acid
Comparison: 4-(Phenylselanyl)pentanoic acid is unique due to its specific positioning of the phenylselanyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different redox properties and biological activities, making it a distinct compound for various applications .
Propiedades
Número CAS |
66241-87-0 |
|---|---|
Fórmula molecular |
C11H14O2Se |
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
4-phenylselanylpentanoic acid |
InChI |
InChI=1S/C11H14O2Se/c1-9(7-8-11(12)13)14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
Clave InChI |
XXZJNEMZRGVGTH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
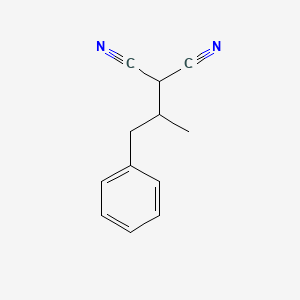

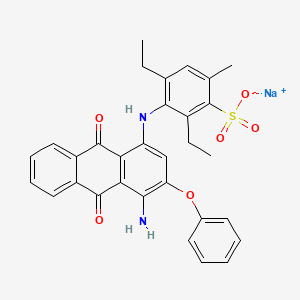
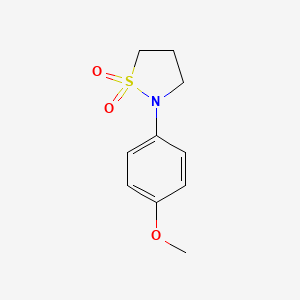



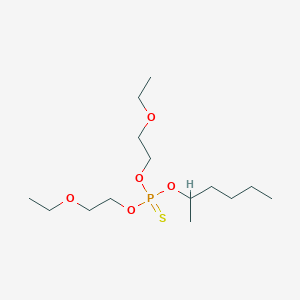
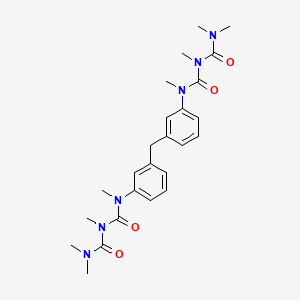
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
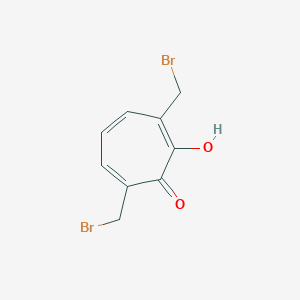

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
